molecular formula C22H17N3O2 B2555190 4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide CAS No. 477493-74-6

4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide

Cat. No. B2555190
CAS RN: 477493-74-6
M. Wt: 355.397
InChI Key: RQALIKZJVDFUCY-UHFFFAOYSA-N
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Description

Benzimidazoles are important heterocyclic templates due to their well-known applications and interesting biological activity profile . They are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known to show both acidic and basic properties .


Synthesis Analysis

The synthesis of benzimidazole compounds often involves the reaction of o-phenylenediamine with carboxylic acids . For example, the preparation of 2- (4- ( (1H-benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

Benzimidazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution . They can also react with thiosemicarbazide to form compounds like 2- ( {4- [ (1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical And Chemical Properties Analysis

Benzimidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they can act as both acids and bases .

Scientific Research Applications

Anticancer Properties

4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide derivatives have been synthesized and evaluated for their anticancer potential. For instance, compounds synthesized from Schiff base of corresponding hydrazides showed notable activity against breast cancer cell lines in vitro, highlighting their potential as chemotherapeutic agents (Salahuddin et al., 2014).

Histone Deacetylase Inhibition

The compound has shown promise in inhibiting histone deacetylases (HDACs), which are key enzymes involved in the regulation of gene expression. This inhibition can block cancer cell proliferation and induce apoptosis, making it a viable candidate for cancer therapy. MGCD0103, a derivative of this compound, selectively inhibits HDACs and has entered clinical trials due to its potent antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).

Polymer Chemistry Applications

Derivatives of this compound have been used in the synthesis of novel polyamides and polyimides. These materials are characterized by their excellent solubility in polar aprotic solvents and their thermal stability, making them suitable for various industrial applications (J. Mikroyannidis, 1997).

Antimicrobial Activity

Compounds derived from this compound have exhibited promising antimicrobial properties. For example, N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles synthesized from o-phenylenediamine and benzo[d]isoxazol-3-yl-acetic acid showed significant anti-bacterial activity against various strains, including Salmonella typhimurium and Staphylococcus aureus (S. D. Vaidya et al., 2007).

Antitubercular Applications

Novel derivatives of this compound have been synthesized and evaluated for their antitubercular activity. These compounds have shown potent activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values of less than 1 µg/mL, indicating their potential as effective antitubercular agents (Urja D. Nimbalkar et al., 2018).

Future Directions

Benzimidazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic routes, exploring their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14(26)15-9-11-16(12-10-15)22(27)23-18-6-4-5-17(13-18)21-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALIKZJVDFUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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